molecular formula C21H16ClNO3 B12478782 2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B12478782
M. Wt: 365.8 g/mol
InChI Key: PLPZTDRTPINXDC-UHFFFAOYSA-N
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Description

2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a tetrahydroisoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the chloroacetylation of 2-amino-5-chlorobenzophenone, followed by a reaction with substituted phenylpiperazine . The reaction conditions often include the use of ethanol as a solvent and the addition of hexamine and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its tetrahydroisoindole dione moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C21H16ClNO3

Molecular Weight

365.8 g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C21H16ClNO3/c22-14-10-11-18(17(12-14)19(24)13-6-2-1-3-7-13)23-20(25)15-8-4-5-9-16(15)21(23)26/h1-7,10-12,15-16H,8-9H2

InChI Key

PLPZTDRTPINXDC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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